molecular formula C8H16F3NO2Si B13560875 3-(Trimethylsilyl)azetidine,trifluoroaceticacid

3-(Trimethylsilyl)azetidine,trifluoroaceticacid

Cat. No.: B13560875
M. Wt: 243.30 g/mol
InChI Key: VECYOCJAYGUSFH-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)azetidine, trifluoroacetic acid is a compound that combines the structural features of azetidines and trifluoroacetic acid Azetidines are four-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful in various chemical transformations Trifluoroacetic acid is a strong acid commonly used in organic synthesis and as a solvent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trimethylsilyl)azetidine typically involves the functionalization of azetidine rings. One common method is the cross-coupling reaction using palladium catalysts and phosphine ligands. For example, starting from 3-iodo-azetidine, an azetidine-zinc complex can be generated, which then undergoes cross-coupling to form the desired product .

Industrial Production Methods

Industrial production methods for 3-(Trimethylsilyl)azetidine, trifluoroacetic acid are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)azetidine, trifluoroacetic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Phosphine Ligands: Often employed in conjunction with palladium catalysts.

    Nucleophiles: Used in substitution reactions to attack the azetidine ring.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, cross-coupling reactions can yield various substituted azetidines, while ring-opening reactions can produce linear or branched amines.

Scientific Research Applications

3-(Trimethylsilyl)azetidine, trifluoroacetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)azetidine, trifluoroacetic acid involves its reactivity due to the strained azetidine ring and the presence of the trimethylsilyl and trifluoroacetic acid groups. The azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in further chemical transformations. The trimethylsilyl group can act as a protecting group, while the trifluoroacetic acid can provide acidic conditions for various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Trimethylsilyl)azetidine, trifluoroacetic acid is unique due to the combination of the strained azetidine ring with the trimethylsilyl and trifluoroacetic acid groups.

Properties

Molecular Formula

C8H16F3NO2Si

Molecular Weight

243.30 g/mol

IUPAC Name

azetidin-3-yl(trimethyl)silane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C6H15NSi.C2HF3O2/c1-8(2,3)6-4-7-5-6;3-2(4,5)1(6)7/h6-7H,4-5H2,1-3H3;(H,6,7)

InChI Key

VECYOCJAYGUSFH-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1CNC1.C(=O)(C(F)(F)F)O

Origin of Product

United States

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